JH-Xvii-10

Description

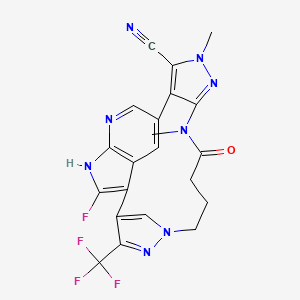

Structure

3D Structure

Properties

Molecular Formula |

C21H16F4N8O |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |

InChI |

InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28) |

InChI Key |

QHNUGYKJRLWWTP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to JH-Xvii-10: A Potent and Selective DYRK1A/B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of JH-Xvii-10, a novel macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.

Core Compound Details

| Property | Value |

| IUPAC Name | (Z)-22-fluoro-31,5-dimethyl-6-oxo-13-(trifluoromethyl)-11H,21H,31H-5-aza-2(3,5)-pyrrolo[2,3-b]pyridina-1(4,1),3(4,3)-dipyrazolacyclononaphane-35-carbonitrile[1] |

| Chemical Formula | C22H18F4N8O[1] |

| Molecular Weight | 486.43 g/mol [1] |

| CAS Number | Not available |

Chemical Structure:

Quantitative Biological Activity

This compound has demonstrated potent and selective inhibitory activity against DYRK1A and DYRK1B kinases, leading to significant anti-tumor effects in head and neck squamous cell carcinoma (HNSCC) cell lines.

| Assay | Cell Line | IC50 / Effect | Reference |

| DYRK1A Inhibition | Biochemical Assay | 3 nM | [1] |

| DYRK1B Inhibition | Biochemical Assay | 5 nM | |

| Cell Proliferation | CAL27 (HNSCC) | ~45% decrease at 10 μM after 72h | |

| Cell Proliferation | FaDu (HNSCC) | ~40% decrease at 10 μM after 72h | |

| Apoptosis Induction | CAL27 (HNSCC) | Induced at 1 and 10 μM after 24h |

Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the DYRK1A/B kinases. DYRK1A is a crucial regulator of various cellular processes, and its inhibition by this compound impacts downstream signaling pathways, notably the Nuclear Factor of Activated T-cells (NFAT) pathway. DYRK1A is known to phosphorylate NFAT, which leads to its nuclear export and inactivation. By inhibiting DYRK1A, this compound is proposed to prevent NFAT phosphorylation, promoting its nuclear localization and subsequent modulation of gene expression involved in cell cycle progression and apoptosis.

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from a macrocyclic precursor. The key final step involves the introduction of a fluorine atom to block a site of metabolic instability observed in earlier-generation inhibitors. A detailed protocol would be based on the methods described for the synthesis of selective macrocyclic inhibitors of DYRK1A/B[2][3][4]. The general approach involves:

-

Precursor Synthesis: Synthesis of the core macrocyclic structure containing an azaindole moiety. This is typically achieved through a series of coupling and cyclization reactions.

-

Fluorination: Introduction of a fluorine atom at the 2-position of the azaindole ring. This can be accomplished using an appropriate fluorinating agent under controlled reaction conditions.

-

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against DYRK1A and DYRK1B can be determined using a radiometric kinase assay or a non-radioactive ELISA-based assay.

Materials:

-

Recombinant human DYRK1A and DYRK1B enzymes

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

ATP (at Km concentration for each enzyme)

-

Specific peptide substrate for DYRK kinases

-

[γ-33P]ATP for radiometric assay or appropriate antibodies for ELISA

-

This compound stock solution in DMSO

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO for control).

-

Initiate the reaction by adding ATP (containing [γ-33P]ATP for the radiometric assay).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate using a scintillation counter (for radiometric assay) or by following the specific ELISA protocol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

The effect of this compound on the proliferation of HNSCC cell lines (e.g., CAL27, FaDu) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

CAL27 or FaDu cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the concentration at which proliferation is inhibited by 50% (GI50).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis by this compound in CAL27 cells can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

CAL27 cells

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed CAL27 cells in 6-well plates and treat with this compound (e.g., 1 and 10 μM) or DMSO for 24 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a potent and selective macrocyclic inhibitor of DYRK1A/B with promising anti-tumor activity in HNSCC cell lines. Its mechanism of action involves the modulation of the NFAT signaling pathway, leading to decreased cell proliferation and induction of apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds for potential therapeutic development.

References

An In-depth Technical Guide on the Synthesis and Mechanism of JH-Xvii-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xvii-10 has emerged as a potent and selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). Its development represents a significant advancement in the quest for targeted therapies against cancers characterized by DYRK1A/B overexpression, such as Head and Neck Squamous Cell Carcinoma (HNSCC). This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its mechanism of action, and detailed experimental protocols for key assays. All quantitative data are summarized for clarity, and signaling pathways are visualized to facilitate a deeper understanding of its biological effects.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial regulator of various cellular processes, and its dysregulation is implicated in several pathologies, including cancer.[1][2] this compound is a novel macrocyclic inhibitor designed for high potency and selectivity against DYRK1A and its close homolog DYRK1B.[3] This guide serves as a technical resource for researchers engaged in the study and development of DYRK1A/B inhibitors.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that builds upon a precursor molecule, JH-XIV-68-3. The key innovation in the synthesis of this compound is the strategic introduction of a fluorine atom to the 2-position of the azaindole ring of its precursor. This modification was designed to block metabolism by aldehyde oxidase (AO), thereby improving the metabolic stability of the compound.[3]

Conceptual Synthesis Workflow

The general synthetic strategy involves the construction of the macrocyclic core followed by targeted modifications.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Precursor (JH-XIV-68-3): The synthesis of the macrocyclic precursor, JH-XIV-68-3, involves a multi-step sequence that is detailed in the primary literature.[3] Researchers should refer to the supporting information of Powell et al., ACS Med Chem Lett. 2022; 13(4):577-585 for a detailed protocol.

Fluorination of JH-XIV-68-3 to Yield this compound:

-

Reaction: To a solution of JH-XIV-68-3 in a suitable aprotic solvent (e.g., N,N-Dimethylformamide), an electrophilic fluorinating agent such as Selectfluor® is added.

-

Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by LC-MS.

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is purified using column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| DYRK1A | 3 |

| DYRK1B | 5 |

| JNK1 | 1130 |

| JNK2 | 1100 |

| JNK3 | >10000 |

| FAK | 90 |

| RSK1 | 82 |

| RSK2 | 80 |

| RSK3 | 61 |

| Data sourced from MedChemExpress.[4] |

Table 2: Cellular Activity of this compound in HNSCC Cell Lines

| Cell Line | Assay | Concentration (µM) | Result |

| CAL27 | Cell Proliferation | 10 (72h) | ~45% decrease in proliferation |

| FaDu | Cell Proliferation | 10 (72h) | ~40% decrease in proliferation |

| CAL27 | Apoptosis Induction | 1, 10 (24h) | Increased cleaved PARP, decreased BCL-xL |

| Data sourced from MedChemExpress.[4] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value (for 10 mg/kg, p.o.) |

| Tmax (h) | 0.9 ± 0.8 |

| Cmax (ng/mL) | 1661.1 ± 916.6 |

| T1/2 (h) | 1.4 ± 0.2 |

| AUC0-∞ (ng*h/mL) | 5044.9 ± 1061 |

| F (%) | 12 |

| Data for C57Bl/6 male mice, sourced from MedChemExpress.[4] |

Mechanism of Action

This compound exerts its anti-tumor effects through the potent and selective inhibition of DYRK1A and DYRK1B.[3] Inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and invasion.[2][5]

DYRK1A/B Signaling Pathway Inhibition by this compound

The following diagram illustrates the key signaling pathways modulated by this compound.

Caption: Signaling pathway of this compound via DYRK1A/B inhibition.

Experimental Protocols for Mechanism of Action Studies

Western Blot Analysis for Phosphorylated Proteins:

-

Cell Culture and Treatment: HNSCC cells (e.g., CAL27, FaDu) are cultured to 70-80% confluency and treated with this compound at various concentrations for specified time points.

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of DYRK1A, STAT3, EGFR, c-MET, and other targets of interest. Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (e.g., MTT or CyQUANT Assay):

-

Cell Seeding: HNSCC cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Assay: MTT reagent or CyQUANT dye is added to the wells, and absorbance or fluorescence is measured according to the manufacturer's protocol to determine cell viability.

In Vivo Antitumor Efficacy Study:

-

Xenograft Model: HNSCC cells are subcutaneously injected into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

This compound is a promising, metabolically stable, and selective inhibitor of DYRK1A/B with demonstrated anti-tumor efficacy in HNSCC models. Its mechanism of action involves the disruption of key signaling pathways that drive cancer cell proliferation and survival. The detailed synthesis and experimental protocols provided in this guide are intended to support further research and development of this and other next-generation DYRK1A/B inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vivo detection of head and neck cancer orthotopic xenografts by immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Origin of JH-Xvii-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of the compound JH-Xvii-10, a potent and selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. This document details the rationale behind its development, its synthesis, key quantitative data from biochemical and cellular assays, and the experimental protocols utilized in its evaluation. Furthermore, it visualizes the pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).

Introduction

Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in a range of human diseases, including neurological disorders and various cancers. The development of selective inhibitors for DYRK1A is a key area of research for exploring its therapeutic potential. This compound was developed as a second-generation macrocyclic inhibitor with the aim of improving upon the metabolic stability of its predecessor, JH-XIV-68-3. The primary motivation for the design of this compound was to block the rapid metabolism of JH-XIV-68-3 mediated by aldehyde oxidase (AO) by introducing a fluorine atom at the 2-position of the azaindole core. This modification was intended to enhance the compound's potential as a chemical probe and therapeutic agent.

Discovery and Origin

The discovery of this compound is rooted in a strategic medicinal chemistry effort to optimize a novel macrocyclic inhibitor scaffold for DYRK1A/B. The parent compound, JH-XIV-68-3, while demonstrating potent and selective inhibition of DYRK1A/B and antitumor efficacy in HNSCC cell lines, was found to be susceptible to rapid metabolism by aldehyde oxidase.

To address this metabolic liability, this compound was synthesized by incorporating a fluorine atom onto the azaindole ring of the parent macrocycle. This structural modification successfully blocked the site of AO-mediated metabolism, leading to improved metabolic stability while retaining the high potency and selectivity for DYRK1A and DYRK1B.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a complex macrocyclic architecture around a central azaindole scaffold. While the precise, step-by-step synthesis is proprietary and detailed in the primary literature, the general strategy involves the formation of the macrocycle through a key ring-closing metathesis or a similar macrocyclization reaction. The synthesis begins with appropriately functionalized azaindole and linker precursors, which are then coupled and cyclized to yield the final macrocyclic product. The introduction of the fluorine atom is a critical step, achieved through the use of a fluorinated building block or a late-stage fluorination reaction.

Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro biochemical and cellular assays. The key quantitative findings are summarized in the tables below.

| Table 1: Biochemical Kinase Inhibition Profile of this compound | |

| Kinase Target | IC50 (nM) |

| DYRK1A | 3 |

| DYRK1B | 5 |

| JNK1 | 1130 |

| JNK2 | 1100 |

| JNK3 | >10000 |

| FAK | 90 |

| RSK1 | 82 |

| RSK2 | 80 |

| RSK3 | 61 |

| Table 2: Cellular Activity of this compound in HNSCC Cell Lines | |

| Assay | Cell Line |

| Cell Proliferation (72h, 10 µM) | CAL27 |

| FaDu | |

| Apoptosis Induction (24h, 1 & 10 µM) | CAL27 |

| Table 3: Pharmacokinetic Properties of this compound in Mice | |

| Parameter | Value |

| Oral Bioavailability (F%) | 12 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the in vitro potency of this compound against a panel of kinases.

-

Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the kinase's ATP-binding site, leading to a decrease in Förster Resonance Energy Transfer (FRET).

-

Materials:

-

Recombinant kinases (DYRK1A, DYRK1B, etc.)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound, the kinase-antibody mixture, and the tracer solution.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

-

Cell Proliferation Assay (CCK-8 Assay)

This assay was used to assess the effect of this compound on the proliferation of HNSCC cell lines.

-

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Materials:

-

HNSCC cell lines (e.g., CAL27, FaDu)

-

Cell culture medium and supplements

-

This compound

-

CCK-8 reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a CO2 incubator.

-

Add CCK-8 reagent to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay was used to quantify the induction of apoptosis by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

-

Materials:

-

HNSCC cell line (e.g., CAL27)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Western Blot Analysis

Western blotting was likely used to investigate the effects of this compound on downstream signaling proteins.

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Materials:

-

HNSCC cell lysates (treated with this compound or vehicle)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved PARP, BCL-xL, phosphorylated downstream targets of DYRK1A)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from treated and untreated cells.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Caption: Overall experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective DYRK1A/B inhibitors. Through rational design and chemical synthesis, the metabolic liabilities of a promising lead compound were overcome, resulting in a potent and more stable chemical probe. The comprehensive in vitro characterization of this compound has demonstrated its efficacy in inhibiting DYRK1A/B and its potential as an anti-cancer agent in HNSCC models by reducing cell proliferation and inducing apoptosis. This technical guide provides the foundational knowledge and experimental details necessary for researchers to further investigate the therapeutic potential of this compound and to utilize it as a tool to explore the complex biology of DYRK kinases.

The Emergence of JH-Xvii-10: A Potent Dual DYRK1A/B Inhibitor with Anti-Tumor Activity

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, a novel macrocyclic inhibitor, JH-Xvii-10, has demonstrated significant promise as a potent and selective dual inhibitor of DYRK1A and DYRK1B kinases. Preliminary studies have revealed its compelling anti-tumor efficacy, particularly in head and neck squamous cell carcinoma (HNSCC), positioning it as a lead compound for further preclinical and clinical development. This technical guide provides an in-depth overview of the initial biological characterization of this compound, including its inhibitory activity, cellular effects, and the experimental framework used for its evaluation.

Core Findings at a Glance

This compound distinguishes itself through its high potency and selectivity for the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). These kinases are increasingly recognized for their roles in neurological disorders and various cancers.[1] The development of this compound stemmed from the optimization of an earlier lead compound, JH-XIV-68-3, to improve its metabolic stability by overcoming rapid metabolism by aldehyde oxidase.[1]

Quantitative Data Summary

The preliminary biological evaluation of this compound has yielded significant quantitative data, which are summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| DYRK1A | 3 |

| DYRK1B | 5 |

| JNK1 | 1130 |

| JNK2 | 1100 |

| JNK3 | >10,000 |

| FAK | 90 |

| RSK1 | 82 |

| RSK2 | 80 |

| RSK3 | 61 |

Data sourced from biochemical assays.[1][2]

Table 2: Cellular Activity of this compound in HNSCC Cell Lines

| Cell Line | Assay | Concentration (µM) | Result |

| CAL27 | Cell Proliferation | 10 | ~45% decrease in proliferation (72h) |

| FaDu | Cell Proliferation | 10 | ~40% decrease in proliferation (72h) |

| CAL27 | Apoptosis Induction | 1, 10 | Induces apoptosis (24h) |

| CAL27 | Pro-tumor Signaling | 0.5, 1, 5, 10 | Inhibitory effects observed (24h) |

| CAL27 | Apoptotic Marker Levels | 10 | Increased cleaved PARP, decreased BCL-xL |

Data from cellular assays performed on head and neck squamous cell carcinoma (HNSCC) cell lines.[2][3]

Table 3: Pharmacokinetic Profile of this compound in Mice

| Administration Route | Dose (mg/kg) | Bioavailability (F) |

| Intravenous (i.v.) | 2 | - |

| Oral (p.o.) | 10 | 12% |

Pharmacokinetic studies were conducted in C57Bl/6 male mice.[2]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of DYRK1A/B. The downstream consequences of this inhibition in cancer cells, particularly HNSCC, involve the modulation of key signaling pathways that regulate cell proliferation and survival. The observed increase in the pro-apoptotic marker cleaved PARP and the decrease in the anti-apoptotic protein BCL-xL in CAL27 cells suggest that this compound promotes apoptosis.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of these preliminary findings. Below are the likely protocols employed in the initial characterization of this compound, based on standard practices in the field.

In Vitro Kinase Inhibition Assay

A biochemical assay was likely performed to determine the IC50 values of this compound against a panel of kinases. This typically involves incubating the purified recombinant kinase with a fluorescently labeled substrate and ATP. The ability of this compound to inhibit the kinase is measured by a decrease in the phosphorylation of the substrate, often detected by changes in fluorescence.

Cell Proliferation Assay

The anti-proliferative effects of this compound on HNSCC cell lines (CAL27 and FaDu) were likely assessed using a standard method such as the MTT or CellTiter-Glo assay. Cells would be seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). The relative number of viable cells is then determined by measuring the absorbance or luminescence, which is proportional to cell number.

Apoptosis Assay

The induction of apoptosis was likely confirmed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, Western blotting for key apoptotic markers like cleaved PARP and BCL-xL would provide further evidence of apoptosis induction.

Western Blotting

To investigate the effect of this compound on pro-tumor signaling pathways, CAL27 cells were likely treated with the compound for 24 hours. Cell lysates would then be prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes would be probed with primary antibodies specific for proteins of interest (e.g., cleaved PARP, BCL-xL, and loading controls like β-actin or GAPDH), followed by incubation with secondary antibodies and chemiluminescent detection.

Pharmacokinetic Studies in Mice

To determine the oral bioavailability of this compound, a pharmacokinetic study was conducted in C57Bl/6 male mice.[2] This would involve administering a single intravenous (i.v.) dose and a single oral (p.o.) dose to different groups of mice. Blood samples would be collected at various time points after administration, and the plasma concentrations of this compound would be measured using a suitable analytical method like LC-MS/MS. The bioavailability (F) is then calculated by comparing the area under the concentration-time curve (AUC) for the oral and intravenous routes.

Future Directions

The preliminary biological data for this compound are highly encouraging, establishing it as a valuable lead compound for the development of targeted therapies against cancers driven by DYRK1A/B. Future research will likely focus on in-depth mechanistic studies, in vivo efficacy in animal models of HNSCC, and further optimization of its pharmacokinetic and pharmacodynamic properties to advance this promising candidate towards clinical trials.

References

In-Depth Technical Guide: JH-Xvii-10 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xvii-10 is a potent and selective, orally active macrocyclic inhibitor of dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B). Developed to overcome the metabolic liabilities of earlier-generation inhibitors, this compound demonstrates significant promise as a chemical probe and a therapeutic candidate, particularly in the context of head and neck squamous cell carcinoma (HNSCC). This guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its implicated signaling pathways.

Target Identification and Selectivity

Initial biochemical assays identified this compound as a highly potent inhibitor of DYRK1A and DYRK1B. Further profiling against a panel of kinases has demonstrated its selectivity, a crucial attribute for a therapeutic candidate, minimizing off-target effects.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases, revealing a strong preference for DYRK1A and DYRK1B.

| Target | IC50 (nM) |

| DYRK1A | 3 |

| DYRK1B | 5 |

| JNK1 | 1130 |

| JNK2 | 1100 |

| FAK | 90 |

| RSK1 | 82 |

| RSK2 | 80 |

| RSK3 | 61 |

| Table 1: In vitro inhibitory activity of this compound against a selection of kinases. Data indicates high potency and selectivity for DYRK1A/B.[1] |

Cellular Activity and Validation

The on-target activity of this compound was validated in cellular models of HNSCC, demonstrating anti-proliferative and pro-apoptotic effects.

Anti-Proliferative Activity in HNSCC Cell Lines

This compound was evaluated for its ability to inhibit the growth of HNSCC cell lines, CAL27 and FaDu.

| Cell Line | Treatment Duration (h) | Concentration (µM) | % Decrease in Proliferation |

| CAL27 | 72 | 10 | ~45% |

| FaDu | 72 | 10 | ~40% |

| Table 2: Anti-proliferative effects of this compound on HNSCC cell lines.[1] |

Induction of Apoptosis

The pro-apoptotic effects of this compound were confirmed in the CAL27 HNSCC cell line. Treatment with this compound led to an increase in the pro-apoptotic marker, cleaved PARP, and a decrease in the anti-apoptotic protein BCL-xL.[1]

| Cell Line | Treatment Duration (h) | Concentration (µM) | Apoptotic Effect |

| CAL27 | 24 | 1, 10 | Induction of apoptosis observed.[1] |

| Table 3: Pro-apoptotic activity of this compound in the CAL27 cell line. |

In Vivo Validation

The therapeutic potential of this compound was further investigated in a preclinical animal model, focusing on its pharmacokinetic properties.

Pharmacokinetic Profile

The oral bioavailability of this compound was assessed in C57Bl/6 male mice.

| Administration Route | Dose (mg/kg) | Oral Bioavailability (F) |

| Intravenous (i.v.) | 2 | - |

| Oral (p.o.) | 10 | 12% |

| Table 4: Pharmacokinetic parameters of this compound in mice.[1] |

Signaling Pathways

DYRK1A and DYRK1B are serine/threonine kinases that play roles in various cellular processes, including cell proliferation and survival. Their inhibition by this compound is expected to impact downstream signaling cascades implicated in cancer.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay (Illustrative)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DYRK1A/B and other kinases.

Principle: A common method is a fluorescence-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the inhibitor.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the test compound, a mixture of the target kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

-

Calculate the percent inhibition at each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Illustrative)

Objective: To assess the anti-proliferative effect of this compound on HNSCC cell lines.

Principle: Assays like the MTS or CellTiter-Glo® assay measure cell viability based on metabolic activity.

Procedure:

-

Seed HNSCC cells (e.g., CAL27, FaDu) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 72 hours).

-

Add the MTS reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the dose-dependent effect.

Apoptosis Assay by Western Blot (Illustrative)

Objective: To detect the induction of apoptosis in HNSCC cells treated with this compound.

Principle: This method detects changes in the expression levels of key apoptosis-related proteins.

Procedure:

-

Culture HNSCC cells and treat them with this compound or vehicle control for the specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved PARP, BCL-xL) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the relative changes in protein expression.

References

Technical Guide: Physicochemical Properties of JH-Xvii-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvii-10 is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), with an IC50 of 3 nM.[1] It has demonstrated significant antitumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines and exhibits improved metabolic stability, marking it as a promising scaffold for the development of targeted chemical probes and therapeutics.[1] This document provides a comprehensive overview of the available solubility and stability data for this compound, outlines standard experimental protocols for determining these properties, and visualizes relevant biological and experimental workflows.

Compound Details:

-

IUPAC Name: (Z)-22-fluoro-31,5-dimethyl-6-oxo-13-(trifluoromethyl)-11H,21H,31H-5-aza-2(3,5)-pyrrolo[2,3-b]pyridina-1(4,1),3(4,3)-dipyrazolacyclononaphane-35-carbonitrile

-

Molecular Formula: C22H18F4N8O[1]

-

Molecular Weight: 486.43 g/mol [1]

-

CAS Number: Unknown[1]

Solubility Data

Quantitative solubility data for this compound is not publicly available at this time. The tables below are provided as a template for organizing experimentally determined solubility data.

Kinetic Solubility

This assay measures the solubility of a compound from a high-concentration DMSO stock solution diluted into an aqueous buffer, reflecting conditions often found in high-throughput screening.

| Buffer System (pH) | Temperature (°C) | Kinetic Solubility (µM) | Method of Detection |

| PBS (7.4) | 25 | Data not available | Nephelometry/Turbidimetry |

| SGF (1.2) | 37 | Data not available | LC-MS/MS |

| SIF (6.8) | 37 | Data not available | LC-MS/MS |

Thermodynamic Solubility

This assay measures the equilibrium solubility of a compound after prolonged incubation of the solid material in a buffer, representing the true solubility.

| Buffer System (pH) | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) | Method of Detection |

| PBS (7.4) | 25 | 24 | Data not available | HPLC-UV |

| Water | 25 | 24 | Data not available | HPLC-UV |

| SGF (1.2) | 37 | 24 | Data not available | LC-MS/MS |

| SIF (6.8) | 37 | 24 | Data not available | LC-MS/MS |

Stability Data

This compound is noted to be stable for several weeks under ambient shipping conditions.[1] For long-term storage, temperatures of -20°C are recommended to maintain integrity over months to years.[1] Short-term storage (days to weeks) can be at 0 - 4°C in a dry, dark environment.[1]

Solution Stability

This table is a template for recording the stability of this compound in solution under various conditions. The percentage of the compound remaining is typically determined by HPLC at specified time points.

| Solvent/Buffer | Concentration (µM) | Temperature (°C) | Time (h) | % Remaining | Degradants Observed |

| PBS (pH 7.4) | 10 | 25 | 0 | Data not available | Data not available |

| PBS (pH 7.4) | 10 | 25 | 24 | Data not available | Data not available |

| PBS (pH 7.4) | 10 | 4 | 72 | Data not available | Data not available |

| Acetonitrile/H₂O (1:1) | 10 | 25 | 24 | Data not available | Data not available |

Solid-State Stability

This table is designed to track the stability of this compound as a solid under accelerated stability testing conditions, as outlined in ICH guidelines.

| Condition | Time (Months) | Purity (%) | Appearance |

| 40°C / 75% RH | 0 | Data not available | Data not available |

| 40°C / 75% RH | 3 | Data not available | Data not available |

| 40°C / 75% RH | 6 | Data not available | Data not available |

| 25°C / 60% RH | 0 | Data not available | Data not available |

| 25°C / 60% RH | 6 | Data not available | Data not available |

| 25°C / 60% RH | 12 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound.

Kinetic Solubility Assay (Turbidimetric Method)

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well or 384-well plate.

-

Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1%.

-

Incubation and Measurement: Shake the plate for 2 hours at a controlled temperature (e.g., 25°C). Immediately after incubation, measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to a buffer-only control.

Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibrium) to a series of vials containing the desired aqueous buffers (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24 to 48 hours) to allow the solution to reach equilibrium.

-

Sample Collection and Filtration: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.

-

Reporting: The determined concentration is reported as the thermodynamic solubility in µg/mL or µM.

Solution Stability Assay

-

Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or acetonitrile.

-

Incubation Sample Preparation: Dilute the stock solution into the desired test buffers (e.g., PBS at various pH values, plasma) to a final concentration (e.g., 10 µM). Ensure the final organic solvent concentration is low (typically ≤1%).

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and store at -20°C. This serves as the 100% reference point.

-

Incubation: Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Time Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench as described above, and store at -20°C until analysis.

-

Analysis: Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC or LC-MS/MS method.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The stability is often reported as the half-life (t₁/₂) of the compound under the tested conditions.

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[1][2][3][4]

-

Sample Preparation: Prepare samples of the solid drug substance and, if applicable, the drug product in its immediate packaging and exposed. Prepare "dark" control samples by wrapping identical samples in aluminum foil.

-

Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, conforming to ICH Q1B specifications. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.[5]

-

Exposure: Place the samples and the dark controls in a photostability chamber. Monitor and control the temperature to minimize the effect of thermal degradation.

-

Analysis: After the exposure period, analyze the light-exposed samples and the dark controls. The analysis should include assays for purity and the detection of any degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and dissolution (for drug products) should also be evaluated.

-

Evaluation: Compare the results from the light-exposed samples to those of the dark controls. A significant change is noted if the degradation exceeds established limits, indicating photosensitivity.

Signaling Pathways and Workflows

As an inhibitor of DYRK1A and DYRK1B, this compound is expected to modulate several downstream signaling pathways implicated in cell proliferation, survival, and development.

DYRK1A/B Signaling Interactions

DYRK1A and DYRK1B are involved in complex signaling networks. For instance, DYRK1A can phosphorylate and regulate transcription factors and other proteins involved in cell growth and neurogenesis.[6] DYRK1B has been shown to interact with the Hedgehog (Hh) signaling pathway, where it can block canonical signaling while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.[7][8]

Caption: Simplified DYRK1B interaction with canonical and non-canonical Hedgehog signaling.

General Workflow for Solubility & Stability Assessment

The following diagram outlines a typical workflow for assessing the core physicochemical properties of a new chemical entity like this compound.

Caption: High-level experimental workflow for physicochemical characterization.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. q1scientific.com [q1scientific.com]

- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of JH-Xvii-10 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvii-10 is a potent and selective, orally active inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B)[1]. With IC50 values of 3 nM and 5 nM for DYRK1A and DYRK1B respectively, this compound has demonstrated significant antitumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines[1][2]. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Toxicological Data

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in HNSCC cell lines, demonstrating its potential as an anti-cancer agent.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| DYRK1A IC50 | - | 3 nM | [1][3] |

| DYRK1B IC50 | - | 5 nM | [1][2] |

| Cell Proliferation Inhibition (10 µM, 72h) | CAL27 | ~45% | [1] |

| FaDu | ~40% | [1] |

Table 2: Apoptotic Effects of this compound in CAL27 HNSCC Cells (24h treatment)

| Biomarker | Effect | Reference |

| Cleaved PARP | Increased | [1] |

| BCL-xL (anti-apoptotic protein) | Decreased | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the inhibition of DYRK1A/B. In HNSCC, DYRK1A is often hyperphosphorylated and overexpressed, playing a crucial role in promoting cellular survival[4]. Inhibition of DYRK1A by compounds like this compound has been shown to induce apoptosis and reduce the colony-forming ability of HNSCC cells[4].

The signaling cascade influenced by DYRK1A inhibition in HNSCC involves the activation of the transcription factor FOXO3A. DYRK1A can phosphorylate and inactivate FOXO3A, thereby promoting cell survival. By inhibiting DYRK1A, this compound is expected to lead to the activation of FOXO3A, which in turn can trigger pro-apoptotic pathways.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are provided below. These are based on standard methodologies employed for in vitro cancer cell line research.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in HNSCC cell lines (e.g., CAL27, FaDu) following treatment with this compound.

-

Cell Seeding: Plate HNSCC cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the quantification of apoptotic cells in HNSCC cell lines treated with this compound using flow cytometry.

-

Cell Seeding and Treatment: Seed HNSCC cells in a 6-well plate and treat with this compound (e.g., 1 µM and 10 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining)

This protocol describes the analysis of cell cycle distribution in HNSCC cell lines after treatment with this compound.

-

Cell Seeding and Treatment: Seed HNSCC cells and treat with this compound for 24 or 48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent for HNSCC by inhibiting DYRK1A/B, leading to decreased cell proliferation and increased apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical investigation into the toxicological and efficacy profile of this promising compound. Future studies should aim to expand the panel of cell lines tested and investigate the in vivo anti-tumor effects and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of JH-Xvii-10 in a Mouse Model

Disclaimer: There is currently no publicly available scientific literature detailing the use of the DYRK1A/B inhibitor, JH-Xvii-10, in a mouse model. The following application notes and protocols are therefore provided as a general guide for researchers and drug development professionals on how to approach the preclinical evaluation of a novel kinase inhibitor, such as this compound, in a murine model. These protocols are based on established methodologies for preclinical drug development and should be adapted based on the specific research question, the chosen mouse model, and the physicochemical properties of this compound.

Introduction to this compound

This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) with an IC50 of 3 nM.[1] It has demonstrated antitumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1] DYRK1A is a kinase implicated in several cellular processes, including cell proliferation and brain development, and its gene is located in the Down syndrome critical region of chromosome 21.[2] Inhibition of DYRK1A is a potential therapeutic strategy for various diseases, including certain cancers and neurodegenerative disorders.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C22H18F4N8O |

| Molecular Weight | 486.43 g/mol [1] |

| Appearance | Solid |

| Storage | Store at -20°C for long-term storage.[1] |

Preclinical In Vitro Assessment

Before proceeding to in vivo studies, a thorough in vitro characterization of this compound is essential to determine its potency, selectivity, and mechanism of action in the cell lines relevant to the intended mouse model.

Kinase Selectivity Profiling

It is crucial to assess the selectivity of this compound against a broad panel of kinases to identify potential off-target effects that could lead to toxicity or confounding results in vivo. This can be achieved through commercially available kinase profiling services.

Cellular Potency and Target Engagement

The potency of this compound should be confirmed in relevant cancer cell lines (e.g., HNSCC for which it has shown efficacy).

-

Cell Viability Assays (e.g., MTS, CellTiter-Glo®): Determine the IC50 (half-maximal inhibitory concentration) for cell growth inhibition.

-

Western Blotting: Confirm target engagement by assessing the phosphorylation status of known DYRK1A substrates.

-

Colony Formation Assays: Evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

General In Vivo Study Design

The following are general considerations for designing in vivo studies with a novel compound like this compound.

Mouse Model Selection

The choice of mouse model is critical and depends on the research question.

-

Syngeneic Models: Utilize immunocompetent mice with tumors derived from the same genetic background. These models are suitable for studying the interplay between the compound, the tumor, and the immune system.

-

Xenograft Models: Involve the implantation of human tumor cells or patient-derived tissues into immunodeficient mice (e.g., NOD-SCID, NSG). These are widely used to assess the direct anti-tumor efficacy of a compound.[3][4][5]

-

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications and can more accurately recapitulate human disease.

Control Groups

Proper control groups are essential for interpreting the results.

-

Vehicle Control: A group of animals receiving the same formulation and administration route as the treatment group, but without the active compound.

-

Positive Control: A known therapeutic agent for the specific cancer model can be included for comparison.

Drug Formulation and Administration

The formulation and route of administration will depend on the physicochemical properties of this compound (e.g., solubility, stability).

-

Formulation: this compound may need to be dissolved in a vehicle such as DMSO, PEG400, or a mixture of solvents. Preliminary formulation studies are necessary to ensure the compound is stable and bioavailable.

-

Routes of Administration:

-

Intraperitoneal (IP) injection: A common route for preclinical studies.

-

Oral gavage (PO): Preferred for clinical translation, but bioavailability needs to be assessed.

-

Subcutaneous (SC) injection: Another common parenteral route.

-

Intravenous (IV) injection: For direct systemic administration.

-

Experimental Protocols

The following are generalized protocols for key in vivo experiments.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[6][7][8]

Protocol:

-

Animal Selection: Use healthy, age-matched mice of the desired strain (e.g., C57BL/6 or BALB/c).

-

Group Allocation: Assign mice to groups of 3-5 animals per dose level.

-

Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Doses can be administered daily or on a different schedule depending on the expected half-life of the compound.

-

Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

-

Endpoint: The study is typically conducted for 7-14 days. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

-

Data Collection: Record daily body weight, clinical observations, and any instances of morbidity or mortality.

Hypothetical MTD Data for this compound (IP Administration, Daily for 7 days):

| Dose (mg/kg) | Number of Mice | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |

| Vehicle | 5 | +2.5 | None | 0/5 |

| 10 | 5 | +1.8 | None | 0/5 |

| 30 | 5 | -3.2 | Mild lethargy on day 2-3 | 0/5 |

| 100 | 5 | -18.5 | Significant lethargy, ruffled fur | 2/5 |

Based on this hypothetical data, the MTD would be considered 30 mg/kg.

Pharmacokinetic (PK) Study

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9][10][11]

Protocol:

-

Animal Selection: Use healthy, age-matched mice.

-

Drug Administration: Administer a single dose of this compound at a dose below the MTD via the intended route of administration (e.g., IP or PO).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[9] Serial bleeding from the same mouse is possible, or terminal bleeds from different cohorts at each time point can be performed.

-

Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Hypothetical PK Data for this compound (30 mg/kg, IP):

| Time (hours) | Mean Plasma Concentration (ng/mL) |

| 0.25 | 1500 |

| 0.5 | 2800 |

| 1 | 2500 |

| 2 | 1800 |

| 4 | 900 |

| 8 | 300 |

| 24 | 50 |

Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of this compound in a cancer model.

Protocol:

-

Cell Culture: Culture the desired human cancer cell line (e.g., a HNSCC line) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Group Randomization: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

-

Treatment: Administer this compound at one or more doses below the MTD, along with a vehicle control group, according to a predetermined schedule (e.g., daily IP injections).

-

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor body weight and clinical signs throughout the study.

-

Data Collection and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Visualizations

DYRK1A Signaling Pathway

Caption: Simplified DYRK1A signaling pathway and its inhibition by this compound.

General Experimental Workflow

Caption: General workflow for preclinical evaluation of a novel inhibitor in a mouse model.

References

- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK1A - Wikipedia [en.wikipedia.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. Murine Pharmacokinetic Studies [bio-protocol.org]

- 10. Murine Pharmacokinetic Studies [en.bio-protocol.org]

- 11. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

JH-Xvii-10 dosage and administration guidelines

For Research Use Only. Not for use in diagnostic procedures.

Product Information

JH-Xvii-10 is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1] It has demonstrated anti-tumor efficacy in preclinical models of head and neck squamous cell carcinoma (HNSCC).[1] These application notes provide guidelines for the use of this compound in in vitro and in vivo research settings.

Table 1: Biochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Target(s) | DYRK1A, DYRK1B | [1] |

| IC50 (DYRK1A) | 3 nM | [1] |

| IC50 (DYRK1B) | 5 nM | [1] |

| Oral Bioavailability (F) | 12% (in C57Bl/6 male mice) | [1] |

| In Vivo Dosage (IV) | 2 mg/kg (in C57Bl/6 male mice) | [1] |

| In Vivo Dosage (PO) | 10 mg/kg (in C57Bl/6 male mice) | [1] |

Mechanism of Action & Signaling Pathway

DYRK1A is a dual-specificity kinase that can phosphorylate its own activation loop on a tyrosine residue and then phosphorylate its substrates on serine and threonine residues.[2] It plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] DYRK1A has been shown to be involved in signaling pathways such as the ASK1-JNK pathway, which is associated with apoptotic cell death.[3] Overexpression of DYRK1A is implicated in several diseases, including certain cancers and neurodegenerative disorders.[2][4]

This compound exerts its effects by inhibiting the kinase activity of DYRK1A and DYRK1B, thereby modulating downstream signaling pathways. In HNSCC cell lines, inhibition of DYRK1A/B by this compound leads to decreased cell proliferation and induction of apoptosis.[1] This is associated with an increase in the pro-apoptotic marker cleaved PARP and a decrease in the anti-apoptotic protein BCL-xL.[1]

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or MTS) to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound

-

HNSCC cell lines (e.g., CAL27, FaDu)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10 µM).[1] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

MTT/MTS Addition:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[5]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blotting for Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of DYRK1A downstream targets.

Materials:

-

This compound

-

HNSCC cell lines

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-cleaved PARP, anti-BCL-xL, anti-DYRK1A, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a specified time (e.g., 24 hours).[1] Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[8]

In Vivo Study Considerations

The following are general considerations for in vivo studies with this compound and should be optimized for specific experimental designs.

Animal Models:

-

Xenograft Models: Head and neck squamous cell carcinoma xenograft models in immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used.[9] HNSCC cell lines such as CAL27 or FaDu can be implanted subcutaneously or orthotopically.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop HNSCC can also be considered for studying tumor initiation and progression in an immunocompetent setting.[10][11]

Dosing and Administration:

-

Formulation: this compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage). The solubility and stability of the compound in the vehicle should be determined.

-

Dosage: Based on a preclinical study in C57Bl/6 male mice, a dose of 2 mg/kg for intravenous administration and 10 mg/kg for oral administration has been reported.[1] However, dose-response studies are recommended to determine the optimal therapeutic dose for a specific animal model and tumor type.

-

Administration Schedule: The dosing frequency will depend on the pharmacokinetic properties of this compound. A daily dosing schedule is a common starting point for small molecule kinase inhibitors.[12]

Efficacy and Toxicity Monitoring:

-

Tumor Growth: Tumor volume should be measured regularly (e.g., twice a week) using calipers.

-

Body Weight and Clinical Signs: Monitor the general health of the animals, including body weight, food and water intake, and any signs of toxicity.

-

Pharmacodynamic Markers: At the end of the study, tumors can be harvested to assess the in vivo target engagement by Western blotting for downstream pathway markers.

Disclaimer: These are suggested protocols and considerations based on available literature. Researchers should optimize these protocols for their specific experimental systems and adhere to all institutional and national guidelines for animal care and use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and analysis of a selective DYRK1A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. youtube.com [youtube.com]

- 9. Immune-relevant aspects of murine models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse models for human head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mouse Models for Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JH-Xvii-10 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvii-10 is a potent and selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1][2] With IC50 values of 3 nM and 5 nM for DYRK1A and DYRK1B respectively, this compound presents a powerful tool for investigating the roles of these kinases in various cellular processes and as a potential therapeutic agent, particularly in oncology.[2] These application notes provide detailed information and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the DYRK1A/B signaling pathway.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of DYRK1A and DYRK1B.[1] DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.[3][4][5] By inhibiting DYRK1A, this compound can modulate the phosphorylation of various downstream substrates, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| DYRK1A | 3 |

| DYRK1B | 5 |

| JNK1 | 1130 |

| JNK2 | 1100 |

| JNK3 | >10000 |

| FAK | 90 |

| RSK1 | 82 |

| RSK2 | 80 |

| RSK3 | 61 |

Source:[2]

Table 2: Cellular Activity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | Assay | Concentration (µM) | Result |

| CAL27 | Cell Proliferation | 10 (72h) | ~45% decrease in cell proliferation |

| FaDu | Cell Proliferation | 10 (72h) | ~40% decrease in cell proliferation |

| CAL27 | Apoptosis Induction | 1, 10 (24h) | Induction of apoptosis observed |

| CAL27 | Signaling Inhibition | 0.5, 1, 5, 10 (24h) | Inhibition of pro-tumor signaling |

Source:[2]

Signaling Pathway

The signaling pathway modulated by this compound primarily involves the targets of DYRK1A. DYRK1A has a dual role in tumorigenesis, acting as both a tumor suppressor and an oncogene depending on the cellular context.[4][6] Its inhibition by this compound can impact several key cancer-related pathways.

Experimental Protocols

High-Throughput Screening (HTS) Workflow for Identifying Modulators of Cell Viability